4,5-Dimethoxy-2,3-dihydrobenzofuran-3-amine
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Overview
Description
4,5-Dimethoxy-2,3-dihydrobenzofuran-3-amine is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This particular compound is characterized by the presence of two methoxy groups at the 4 and 5 positions, and an amine group at the 3 position of the dihydrobenzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethoxy-2,3-dihydrobenzofuran-3-amine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4,5-dimethoxyphenol, which serves as the starting material.
Formation of Benzofuran Ring: The 4,5-dimethoxyphenol undergoes a cyclization reaction to form the benzofuran ring. This can be achieved through various methods, including the use of Lewis acids or transition metal catalysts.
Introduction of Amine Group: The amine group is introduced at the 3 position of the benzofuran ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to carry out the cyclization and substitution reactions efficiently.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethoxy-2,3-dihydrobenzofuran-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as dihydro derivatives.
Substitution: The methoxy and amine groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted benzofuran derivatives .
Scientific Research Applications
4,5-Dimethoxy-2,3-dihydrobenzofuran-3-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Biological Research: It is used as a probe to study biological pathways and molecular interactions.
Materials Science: The compound is explored for its potential use in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of 4,5-Dimethoxy-2,3-dihydrobenzofuran-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: It can inhibit or activate enzymes involved in various biological processes.
Receptor Interaction: The compound may bind to specific receptors, modulating their activity and downstream signaling pathways.
Gene Expression: It can influence gene expression by interacting with transcription factors and other regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-2,3-dihydrobenzofuran-3-amine: Similar structure but with one methoxy group.
5-Methoxy-2,3-dihydrobenzofuran-3-amine: Similar structure but with one methoxy group at a different position.
2,3-Dihydrobenzofuran-3-amine: Lacks methoxy groups.
Uniqueness
4,5-Dimethoxy-2,3-dihydrobenzofuran-3-amine is unique due to the presence of two methoxy groups, which can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties. The dual methoxy substitution may enhance its binding affinity to specific molecular targets and improve its overall efficacy in various applications .
Properties
Molecular Formula |
C10H13NO3 |
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Molecular Weight |
195.21 g/mol |
IUPAC Name |
4,5-dimethoxy-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C10H13NO3/c1-12-8-4-3-7-9(10(8)13-2)6(11)5-14-7/h3-4,6H,5,11H2,1-2H3 |
InChI Key |
XJUCIUFRDIMREY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)OCC2N)OC |
Origin of Product |
United States |
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